Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate
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Overview
Description
Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H19NO2 It is a derivative of cyclohexene, featuring an amino group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-aminocyclohex-3-ene-1-carboxylate typically involves the following steps:
Formation of the cyclohexene ring: Starting from a suitable precursor, such as cyclohexanone, the cyclohexene ring is formed through a series of reactions including reduction and dehydration.
Introduction of the amino group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification steps: Including distillation, crystallization, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or alcohols.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Butyl cyclohex-3-ene-1-carboxylate: Lacks the amino group, making it less reactive in certain biological contexts.
Cyclohexene-1-carboxylic acid: Lacks both the tert-butyl ester and amino groups, resulting in different chemical properties.
Uniqueness
Tert-butyl 5-aminocyclohex-3-ene-1-carboxylate is unique due to the presence of both the amino and tert-butyl ester groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-aminocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4,6,8-9H,5,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMJQDQAUUULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC=CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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